LITHIUM MANGANESE OXIDE

Description

Structure

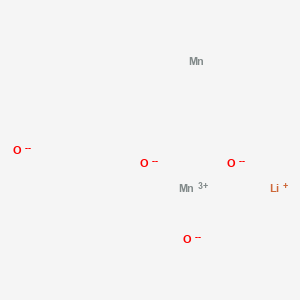

2D Structure

Propriétés

IUPAC Name |

lithium;manganese;manganese(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.2Mn.4O/q+1;;+3;4*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYZTOPVWURGAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[O-2].[O-2].[O-2].[O-2].[Mn].[Mn+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiMn2O4-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12057-17-9 | |

| Record name | Lithium manganese oxide (LiMn2O4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012057179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium manganese oxide (LiMn2O4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium manganese oxide (LiMn2O4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Lithium Manganese Oxide Materials

Solid-State Reaction Techniques for LMO Synthesis

Solid-state reaction is a conventional and straightforward method for synthesizing LMO powders. nih.govscirp.org This technique typically involves the intimate mixing of precursor powders, followed by calcination at high temperatures to induce a reaction in the solid phase. nih.govgoogle.com Common precursors include lithium salts like lithium carbonate (Li₂CO₃) or lithium hydroxide (B78521) (LiOH·H₂O) and manganese oxides such as MnO₂, Mn₂O₃, or Mn₃O₄. scirp.orgresearchgate.netresearchgate.net

The process relies on the mutual diffusion of ions between the solid reactants at elevated temperatures. google.com Consequently, factors like the particle size of the precursors, the homogeneity of the mixture, and the calcination temperature and duration significantly influence the final product's quality. nih.govgoogle.com Achieving a homogeneous, phase-pure LMO often requires high temperatures, sometimes exceeding 800°C, and prolonged reaction times. nih.gov For instance, spinel LiMn₂O₄ with good crystallinity can be obtained at 900°C in air. nih.gov One study reported the synthesis of LMO from Li₂CO₃ and MnO₂ with varying Li/Mn molar ratios, followed by calcination at 500°C for 5 hours. scirp.org Another work utilized a solid-state reaction between Mn₃O₄ and Li₂CO₃ at 900°C to produce LiMn₂O₄, though impurities like Mn₃O₄ and Mn₂O₃ were also found. nih.gov

Mechanical activation, such as high-energy ball milling of the precursor mixture, can enhance reactivity by reducing particle size and increasing the contact surface area. researchgate.netaip.org This activation can lower the reaction initiation temperature. researchgate.net For example, in the synthesis of LiMn₂O₄ from a mechanically activated mixture of Li₂CO₃ and Mn₃O₄, the reaction was observed to start at a considerably lower temperature compared to a simple physical mixture. researchgate.net

While simple and cost-effective, solid-state methods can present challenges, including inhomogeneous products, irregular morphology, larger particle sizes, and a broader particle size distribution compared to wet chemical routes. nih.govcas.cn

| Precursors | Method | Calcination Temperature (°C) | Duration (h) | Resulting Phase | Reference(s) |

| Li₂CO₃, MnO₂ | Solid-State Reaction | 500 | 5 | Spinel LMO | scirp.org |

| Li₂CO₃, Mn₃O₄ | Solid-State Reaction | 900 | - | Spinel LiMn₂O₄ (with impurities) | nih.gov |

| Li₂CO₃, Mn₃O₄ | Mechanical Activation + Solid-State Reaction | >820 | - | Cubic LiMn₂O₄ | researchgate.net |

| LiOH·H₂O, Mn-Ore (Mn₃O₄) | Solid-State Reaction | - | - | Single-phase LiMn₂O₄ | researchgate.net |

Wet Chemical Routes for LMO Material Fabrication

Wet chemical synthesis methods offer several advantages over solid-state reactions, including better homogeneity, control over particle size and morphology, and often lower reaction temperatures. nih.govcas.cn These routes involve the dissolution of precursors in a solvent, followed by chemical reactions to form the desired LMO material.

Co-precipitation is a widely used wet-chemical technique known for producing regular LMO particles with a narrow size distribution, compositional homogeneity, and high purity. researchgate.net The method involves dissolving stoichiometric amounts of lithium and manganese salts in a solvent and then adding a precipitating agent to simultaneously precipitate the metal ions as a precursor, often a hydroxide or carbonate. researchgate.netacs.org This precursor is then calcined to form the final LMO product.

For instance, stearic acid in tetramethylammonium (B1211777) hydroxide has been used to co-precipitate lithium and manganese from aqueous salt solutions, which upon calcination, yields uniformly sized, fine particles of spinel LiMn₂O₄. researchgate.net Another approach involves using LiOH as both a raw material and a co-precipitant. researchgate.net A modified co-precipitation method uses carbonate salts (Li₂CO₃, NiCO₃, MnCO₃, CoCO₃) as precursors and oxalic acid as the precipitating agent, which allows for a lower calcination temperature. acs.org The physical and chemical properties of the co-precipitated product, such as particle size and morphology, are highly dependent on reaction parameters like pH, temperature, and stirring speed. researchgate.netvcu.edu

The sol-gel method is a versatile wet chemical route that allows for excellent mixing of the precursors at an atomic level, leading to the formation of highly homogeneous and crystalline LMO at lower temperatures. researchgate.netresearchgate.net The process typically involves the hydrolysis and condensation of molecular precursors (often metal alkoxides or salts) in a solution to form a "sol" (a colloidal suspension of solid particles). Further processing leads to a "gel," which is a continuous solid network containing the solvent. This gel is then dried and calcined to produce the final oxide material. researchgate.netwits.ac.za

Commonly, lithium and manganese salts (acetates or nitrates) are dissolved in a solvent, and a chelating or complexing agent, such as citric acid or adipic acid, is added. researchgate.netwits.ac.za The chelating agent forms a stable complex with the metal ions, ensuring a homogeneous distribution throughout the solution. For example, LiMn₂O₄ has been synthesized using lithium nitrate (B79036), manganese nitrate hydrate, and citric acid dissolved in distilled water. wits.ac.za The resulting gel is then heated to remove the solvent and organic components, followed by calcination at temperatures typically between 300°C and 800°C to form the spinel phase. researchgate.netwits.ac.za The use of polyvinyl alcohol (PVA) as a polymerizing agent has also been reported to enhance the homogeneity and reactivity of the precursor powder. researchgate.net

| Precursors | Chelating/Complexing Agent | Calcination Temperature (°C) | Key Findings | Reference(s) |

| Lithium Nitrate, Manganese Nitrate Hydrate | Citric Acid | 380 - 500 | Formation of pure cubic spinel Li₁.₀₃Mn₁.₉₇O₄. | wits.ac.za |

| Metal Nitrates | Polyvinyl Alcohol (PVA) | Low Temperature | Increased PVA amount enhances homogeneity and prevents Mn₂O₃ impurity formation. | researchgate.net |

| Lithium Hydroxide, Manganese Acetate, Tetraethoxysilane (TEOS) | Citric Acid | 50 (solution temp) | Silicon-doping retains the spinel structure of LiMn₂O₄. | mdpi.comnih.gov |

| Lithium Isopropoxide, Manganese Acetate | - | 400 and 800 | Formation of LiMn₂O₄ precursor in ethanol. | researchgate.net |

Hydrothermal and solvothermal syntheses are methods that utilize high-pressure and moderate-temperature conditions to crystallize materials from solution. tandfonline.combohrium.com The reaction is carried out in a sealed vessel called an autoclave, where the solvent (water for hydrothermal, non-aqueous solvent for solvothermal) is heated above its boiling point, generating high vapor pressure. tandfonline.comtycorun.com These conditions facilitate the dissolution and reaction of precursors, often leading to the formation of well-crystallized products with controlled morphology at relatively low temperatures. bohrium.com

Spinel LiMn₂O₄ has been synthesized hydrothermally at 400°C and 20 MPa from mixtures of MnO₂ and LiOH or Li₂CO₃. tandfonline.comtandfonline.com This approach significantly reduces the synthesis duration compared to lower temperature hydrothermal methods. tandfonline.com Another study demonstrated the formation of spinel-type lithium manganese oxides directly from commercial LiOH, Mn(NO₃)₂, and H₂O₂ at a mild temperature range of 90–110 °C. researchgate.net The Li/Mn ratio in the final product can be controlled by adjusting the crystallization temperature. rsc.org

Solvothermal synthesis, using organic solvents like ethanol, has also been employed. cas.cntycorun.com For instance, superfine Li₁₋ₓMn₂O₄₋ᵣ powders were synthesized using MnO₂, LiOH·H₂O, and NaOH in absolute alcohol at 200°C. cas.cn The choice of solvent and other parameters like temperature and reaction time can influence the phase and particle size of the resulting LMO. tycorun.com

Spray Pyrolysis is a continuous aerosol process capable of producing fine, spherical, and homogeneous oxide powders. sharif.edusharif.edu The method involves atomizing a precursor solution (containing dissolved lithium and manganese salts) into fine droplets, which are then passed through a high-temperature reactor. sharif.eduuq.edu.au Inside the reactor, the solvent evaporates, and the precursor salts decompose and react to form the final LMO particles in a single step. sharif.eduscielo.org.za

For example, LiMn₂O₄ has been produced from an aqueous solution of LiNO₃ and Mn(NO₃)₂·4H₂O in a premixed flame-assisted spray pyrolysis reactor. sharif.edusharif.edu The resulting particles often have a spherical morphology, though they can sometimes be hollow. uq.edu.au A combination of spray pyrolysis followed by grinding and a subsequent spray drying step has been used to create dense, spherical microparticles with improved properties. uq.edu.au

Freeze-drying , also known as cryochemical processing, is another technique used to prepare highly homogeneous precursors. nih.govcambridge.org The process involves dissolving the precursor salts (e.g., acetates) in a solvent, rapidly freezing the solution to lock in the uniform distribution of the solutes, and then removing the frozen solvent under vacuum via sublimation. nih.govcambridge.org This leaves a highly porous and reactive precursor powder, which is subsequently calcined at a relatively low temperature to form the final LMO material. This method has been successfully used to synthesize various cathode materials, including doped LiMn₂O₄, by annealing the freeze-dried precursors at temperatures around 700°C. nih.gov

Advanced and Novel Synthetic Strategies

Research continues to explore advanced and novel strategies to further refine the properties of LMO materials. Many of these "novel" methods are sophisticated variations or combinations of the techniques described above.

For example, a facile, wet chemical synthesis has been utilized to create nanocomposites of LMO with graphene oxide (GO). researchgate.netnih.gov In this method, a pre-synthesized LMO powder (made via a modified sol-gel route) is suspended in a solution containing GO flakes. Subsequent evaporation and drying yield LMO particles coated with GO, a modification aimed at improving electrochemical performance. researchgate.netnih.gov

The use of metal-organic frameworks (MOFs) as templates or precursors represents another advanced approach. A solvothermal method has been described for synthesizing Li[Li₀.₁Ni₀.₃Mn₀.₇]O₂ cathode materials derived from LNMO-MOFs, using complexing agents like 2-methylimidazole (B133640) and 1,10-phenanthroline. vistas.ac.invistas.ac.in This strategy aims to leverage the controlled structure of MOFs to produce cathode materials with high energy density and stability. vistas.ac.in

Combining methods, such as co-precipitation with freeze-drying (CP–FD), is also an advanced strategy to produce materials with desirable characteristics like small, homogenous particles. researchgate.net These innovative approaches highlight the ongoing efforts to precisely control the synthesis of LMO for optimized performance.

Template-Assisted Synthesis

Template-assisted synthesis is a sophisticated bottom-up approach for creating nanostructured materials with controlled morphology and architecture. rsc.org This method utilizes a pre-existing template, which can be either a "hard" inorganic material or a "soft" organic substance, to direct the formation of the desired material. rsc.org The process generally involves the preparation of the template, the formation of the target material around or within the template, and finally, the removal of the template, typically through calcination or chemical etching. rsc.org

Hard templates, such as mesoporous silica (B1680970) (e.g., MCM-41), are used to produce materials with porous structures. For instance, in the synthesis of related silicate-based cathode materials, MCM-41 has been used as a template to create a mesoporous structure. acs.org This porous morphology offers a larger surface area and shorter diffusion paths for lithium ions, which can enhance the material's electrochemical performance. acs.org The resulting porous structure allows for better electrolyte penetration into the particles, leading to improved specific discharge capacity. acs.org

Soft templates consist of organic molecules like surfactants or polymers (e.g., polyvinylpyrrolidone (B124986) - PVP). rsc.org These templates self-assemble into structures like micelles, which then guide the growth of the inorganic material. rsc.org For example, PVP-assisted methods have been used to create multi-shelled hollow spheres of transition metal oxides. rsc.org This approach offers a cost-effective route to regulate the morphology and structure of nanomaterials for specific applications. rsc.org While less common, biological templates like the M13 bacteriophage have also been employed to synthesize cobalt manganese oxide nanowires, demonstrating the versatility of this method. rsc.org

Combustion Synthesis Methods

Combustion synthesis, also known as self-propagating high-temperature synthesis (SHS), is a rapid and energy-efficient method for producing fine, high-purity ceramic powders. tuat.ac.jpelixirpublishers.com The technique is based on a highly exothermic, self-sustaining reaction between oxidizers (typically metal nitrates) and organic fuels. elixirpublishers.com

The process begins with an aqueous solution containing stoichiometric amounts of metal salts (e.g., lithium nitrate, manganese acetate) and a fuel. elixirpublishers.comgoogle.com Various organic compounds can act as fuels, including:

Glycine elixirpublishers.comgoogle.com

Citric Acid tuat.ac.jpaip.org

Urea tuat.ac.jpelixirpublishers.com

Glucose tuat.ac.jp

Corn Starch elixirpublishers.comscielo.br

This solution is heated, typically to between 150°C and 300°C, to evaporate the water and form a viscous gel or combustible resin. google.comscielo.br Upon reaching the ignition temperature, a spontaneous and vigorous combustion reaction occurs, generating a large volume of gases and yielding a voluminous, foamy powder product. google.com This as-synthesized powder is often subsequently calcined at higher temperatures (e.g., 500°C to 800°C) to improve crystallinity and obtain the pure spinel phase of LiMn₂O₄. google.comscielo.br

The choice of fuel is a critical parameter as it influences the combustion process and the characteristics of the final product. tuat.ac.jp For example, glucose has been shown to increase the stability of the precursor solution and lead to smaller synthesized particles. tuat.ac.jp The use of corn starch as a low-cost and environmentally friendly fuel has also proven effective in forming the LiMn₂O₄ spinel phase. scielo.br The procedure for preparing the precursor material before combustion is also an important factor, as it influences the morphology of the synthesized metal oxide particles. tuat.ac.jp

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a processing technique that utilizes microwave energy for heating materials. This method has gained traction for synthesizing battery materials due to its advantages over conventional heating, such as rapid and uniform heating, shorter reaction times, and reduced energy consumption. iapchem.orgepa.gov These benefits can lead to the formation of materials with smaller, more uniform crystal sizes. iapchem.org

In a typical microwave-assisted synthesis of LMO, precursors like lithium hydroxide and manganese dioxide are mixed in a suitable solvent. researchgate.netamazonaws.com This mixture is then subjected to microwave irradiation for a short period (e.g., 15 minutes) at a high temperature (e.g., 750°C). amazonaws.com The rapid, volumetric heating provided by microwaves can lead to a more homogeneous nucleation and growth process, resulting in smaller crystallite sizes, often around 50 nm, without the need for capping agents. researchgate.netamazonaws.com

This technique can also be combined with other methods, such as chemical precipitation, to create nanocomposites. For example, LMO has been synthesized with carbon nanotubes (CNTs) and graphene nanoplatelets (GNPs) using a microwave-assisted chemical precipitation method. researchgate.netamazonaws.com In this process, the carbon nanostructures are selectively heated by the microwaves, promoting a good deposition of LMO onto their surfaces. amazonaws.com The resulting nanocomposites exhibit improved electrochemical performance due to the enhanced electronic conductivity and increased surface area provided by the carbon matrix. researchgate.netamazonaws.com The microwave process is seen as a promising tool for developing various lithium-based cathode materials at a competitive cost. amazonaws.com

Influence of Synthesis Parameters on Material Characteristics and Performance

The synthesis parameters employed during the fabrication of Lithium Manganese Oxide (LMO) have a direct and profound impact on the material's physicochemical properties and, consequently, its electrochemical performance. tuat.ac.jpscielo.brresearchgate.net Key parameters include the synthesis method itself, calcination temperature and duration, precursor ratios, and the type of fuel or template used. bohrium.comscirp.org

The synthesis method fundamentally determines the material's morphology and crystallinity. For instance, solid-state synthesis generally yields materials with higher crystalline order, which can lead to greater diffusivity of lithium ions within the structure. redalyc.orgscielo.org.co In contrast, methods like sol-gel or combustion synthesis can produce materials with smaller particle sizes. tuat.ac.jpscielo.org.co

Calcination temperature is a critical factor influencing crystallite size and structural ordering. In a study using the solution combustion method with corn starch, LMO treated at 500°C exhibited a porous microstructure with nano-sized crystallites. scielo.br When the temperature was increased to 700°C, the resulting crystallites were more homogeneous in size and the crystal structure was more ordered. scielo.br Similarly, in a combustion synthesis using citric acid as fuel, annealing at 800°C for extended periods (24 to 48 hours) was investigated to achieve a pure, single-phase material. aip.org

The mole ratio of precursors , specifically the Li/Mn ratio, is crucial for obtaining the desired spinel phase and performance. Synthesizing LMO with different Li/Mn mole ratios (from 0.5 to 2.0) via a solid-state reaction showed that the ratio affects the crystal structure and lithium adsorption capability. scirp.org An unstable crystal structure was observed at a Li/Mn ratio of 2, which negatively impacted its performance. scirp.org

The incorporation of carbon nanostructures like CNTs and GNPs through methods like microwave-assisted synthesis significantly boosts rate capabilities and cyclic performance. researchgate.netamazonaws.com The presence of these conductive additives creates a network that improves electronic conductivity and provides more sites for lithium-ion intercalation, leading to higher initial capacities and better capacity retention over cycling. researchgate.netamazonaws.com

Below are interactive tables summarizing the influence of selected synthesis parameters on LMO properties.

Table 1: Effect of Synthesis Temperature on LMO Crystallite Size (Combustion Method) Data derived from research on solution combustion synthesis. scielo.br

| Calcination Temperature (°C) | Resulting Crystallite Characteristics | Structural Ordering |

| 500 | Heterogeneous, nano-sized crystallites | Less ordered |

| 700 | Homogeneous, larger crystallites | More ordered |

Table 2: Performance of LMO Nanocomposites (Microwave-Assisted Synthesis) Data from electrochemical studies on LMO and its carbon nanocomposites. researchgate.netamazonaws.com

| Material | Initial Discharge Capacity (0.1C) | Capacity after 50 Cycles |

| Pristine LMO | --- | --- |

| LMO-CNTs | 124 mAhg⁻¹ | 112 mAhg⁻¹ |

| LMO-GNPs | 127 mAhg⁻¹ | 114 mAhg⁻¹ |

Advanced Structural and Morphological Characterization of Lithium Manganese Oxide

Crystalline Structure Analysis of Spinel LMO Phases

Spinel LMO, with the general formula LiMn₂O₄, possesses a three-dimensional framework that facilitates lithium-ion diffusion. aimspress.com However, its electrochemical properties are sensitive to structural integrity, which can be compromised by factors like the Jahn-Teller distortion. mdpi.com This subsection details the primary analytical methods used to investigate the crystalline structure of spinel LMO.

X-ray diffraction (XRD) and neutron diffraction (ND) are powerful techniques for determining the crystal structure of materials. XRD is widely used to confirm the formation of the spinel phase and to identify any impurities. scielo.org.coredalyc.org The diffraction patterns of spinel LMO are characterized by well-defined peaks corresponding to specific crystallographic planes, such as (111), (311), and (400), consistent with the Fd-3m space group. google.com In-situ XRD studies have been instrumental in observing real-time structural evolution during electrochemical cycling, revealing processes such as parasitic formation of a Li-rich phase. rsc.org

Neutron diffraction provides complementary information to XRD, particularly in distinguishing between atoms with similar X-ray scattering factors, such as manganese and lithium. ansto.gov.au In-situ neutron diffraction has been employed to track the changes in lithium content and cell parameters during lithium extraction and insertion. researchgate.net For instance, studies have shown that as lithium is extracted, the structure can undergo phase transitions. researchgate.net Neutron scattering studies have also revealed the coexistence of long-range and short-range magnetic order in LMO at low temperatures. aps.orgacs.org

Table 1: Key Findings from XRD and Neutron Diffraction Studies of Spinel LMO

| Technique | Key Findings | References |

| X-ray Diffraction (XRD) | Confirmation of spinel structure (Fd-3m space group); Identification of impurity phases; Real-time observation of structural changes during cycling. | scielo.org.coredalyc.orggoogle.comrsc.org |

| Neutron Diffraction (ND) | Determination of lithium site occupancy; Elucidation of magnetic structure and ordering; Tracking of phase transitions during electrochemical processes. | ansto.gov.auresearchgate.netaps.orgacs.org |

Electron microscopy techniques offer high-resolution imaging and analytical capabilities to probe the structure and morphology of LMO at the nanoscale.

Transmission Electron Microscopy (TEM) provides detailed information about the internal structure, crystallinity, and presence of defects within individual LMO particles. High-resolution TEM (HRTEM) can visualize the atomic lattice, allowing for the identification of crystal planes and the characterization of interfaces. mdpi.comresearchgate.net For instance, HRTEM has been used to measure the interplanar spacing of the (111) crystal planes in LMO. mdpi.com In-situ TEM studies have enabled the direct observation of phase transformations during lithiation, showing the formation of a tetragonal phase from the cubic spinel phase. acs.org

Scanning Transmission Electron Microscopy (STEM) , particularly when combined with techniques like high-angle annular dark-field (HAADF) imaging, allows for Z-contrast imaging, which can distinguish between elements with different atomic numbers. wiley.com This has been used to visualize the manganese atomic columns in the LMO structure. wiley.com Annular bright-field (ABF)-STEM imaging can even detect light elements like lithium and oxygen, providing a complete picture of the atomic arrangement. wiley.comaip.org STEM coupled with energy-dispersive X-ray spectroscopy (EDX) can map the elemental distribution within the material. researchgate.net

Spectroscopic techniques are invaluable for probing the local atomic environment and electronic structure of the constituent elements in LMO, providing insights that are complementary to diffraction and microscopy methods.

X-ray Absorption Spectroscopy (XAS) , including X-ray Absorption Near Edge Structure (XANES), is sensitive to the oxidation state and coordination environment of the manganese ions. rsc.orghelmholtz-berlin.de By analyzing the Mn K-edge, researchers can track changes in the average manganese oxidation state during charging and discharging. rsc.orgacs.org For example, XANES spectra have shown a shift to higher energies upon oxidation of Mn³⁺ to Mn⁴⁺. helmholtz-berlin.de

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface of LMO particles. aip.orgcsic.es XPS has been used to study the Mn 2p, O 1s, and Li 1s core levels to understand surface chemistry and the formation of surface layers during cycling. aip.orgnih.gov Deconvolution of the Mn 2p peak can help to quantify the relative amounts of Mn³⁺ and Mn⁴⁺ on the surface. epa.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for investigating the local environment of lithium ions within the LMO structure. By probing the lithium nuclei, NMR can provide information about lithium mobility and the different crystallographic sites occupied by lithium ions.

Raman Spectroscopy is highly sensitive to the vibrational modes of the crystal lattice and can be used to characterize the local structure and symmetry of LMO. researching.cnresearchgate.net The Raman spectrum of spinel LMO is typically dominated by a strong band around 625 cm⁻¹, which is associated with the stretching vibrations of the Mn-O bonds in the MnO₆ octahedra. researchgate.net In-situ Raman spectroscopy has been employed to follow the phase transitions and surface structural changes that occur during electrochemical cycling. nih.govnih.gov For instance, the evolution of Raman spectra can indicate the coexistence of different phases during the lithiation/delithiation process. nih.gov

Table 2: Spectroscopic Analysis of Spinel LMO

| Technique | Information Probed | Key Findings | References |

| X-ray Absorption Spectroscopy (XAS) | Mn oxidation state, coordination environment | Tracks changes in Mn valence during cycling. | rsc.orghelmholtz-berlin.dersc.orgacs.org |

| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition, chemical states | Identifies surface species and quantifies Mn³⁺/Mn⁴⁺ ratio on the surface. | aip.orgcsic.esnih.govepa.gov |

| Nuclear Magnetic Resonance (NMR) | Local Li environment, Li mobility | Provides insights into lithium dynamics and site occupancy. | |

| Raman Spectroscopy | Vibrational modes, local crystal structure | Characterizes phase purity and tracks structural changes during cycling. | nih.govresearching.cnresearchgate.netnih.gov |

Nanoscale Architecture and Morphology Control

The electrochemical performance of LMO is not only governed by its intrinsic crystal structure but is also significantly influenced by its nanoscale architecture, including morphology and particle size.

The shape of LMO particles plays a crucial role in determining their electrochemical properties. Different morphologies, such as octahedral, truncated octahedral, and spherical, have been synthesized and studied. mdpi.comscielo.org.co Octahedral particles, for instance, have been shown to exhibit good structural stability. nih.gov The morphology can be controlled by various synthesis parameters and can influence factors like packing density, electrode-electrolyte contact area, and strain accommodation during cycling. Doping with elements like chromium has been shown to induce a change in morphology from a typical spinel shape to a truncated octahedral one, which has been linked to improved electrochemical performance. mdpi.comnih.gov

The size of LMO particles and their state of agglomeration are critical parameters affecting performance. researchgate.net Reducing the particle size to the nanoscale can shorten the diffusion path for lithium ions, potentially leading to improved rate capability. ansto.gov.au However, smaller particles also have a larger surface area, which can increase side reactions with the electrolyte. Studies have shown that there is often an optimal particle size that balances these competing effects. researchgate.net For instance, one study found that spherical LMO with a diameter of 3.5 µm exhibited better electrochemical performance than smaller (2.0 µm) or larger (8.0 µm) spherical particles. researchgate.net The particle size distribution is also important; a narrow distribution is generally desirable for uniform current distribution and consistent electrochemical behavior. nih.gov Agglomeration of nanoparticles can negate the benefits of their small size by increasing the effective diffusion length and leading to inhomogeneous reactions. researchgate.net

Defect Chemistry and Non-Stoichiometry in LMO Systems

The ideal stoichiometry of spinel lithium manganese oxide (LMO) is represented by the formula LiMn₂O₄. However, in practice, the synthesis process and operating conditions often lead to deviations from this ideal composition, resulting in non-stoichiometric compounds and the formation of various crystal defects. nih.govtycorun.com This defect chemistry, which includes point defects like vacancies, interstitials, and antisite defects, plays a crucial role in determining the material's structural stability and electrochemical properties. nih.govrsc.org

Intrinsic point defects in LiMn₂O₄ generally have low formation energies, meaning they can occur in significant concentrations. rsc.org The precise nature and concentration of these defects are heavily influenced by synthesis conditions such as temperature and oxygen partial pressure. nus.edu.sgrsc.org For instance, different Li/Mn ratios and atmospheric conditions during synthesis can produce a range of spinel compositions, including oxygen-rich (LiMn₂O₄₊δ) and oxygen-deficient (LiMn₂O₄₋δ) variants. tycorun.com These non-stoichiometric variations alter the average valence state of manganese, which in turn affects the material's electrochemical behavior. tycorun.com First-principles calculations have been employed to study the formation energies of these defects, providing theoretical support for understanding their presence and impact in spinel LMO. nih.gov

Non-stoichiometry can manifest as either lithium excess, where lithium ions occupy manganese sites, or as an oxygen deficiency. rsc.orgnus.edu.sg Studies on non-stoichiometric spinels, such as those with a metal-excess structure, have shown that while they may exhibit higher initial capacity, they can also experience issues like increased manganese dissolution. researchgate.net Ultimately, the interplay between stoichiometry and defects is a key factor in the performance of LMO materials.

The crystalline integrity of LMO is significantly impacted by two primary types of defects: oxygen vacancies and cation disorder. These defects are often interconnected and can profoundly influence the material's structural and electrochemical stability. bham.ac.uk

Oxygen Vacancies

The consequences of oxygen vacancies are significant. They are directly linked to the mechanical degradation of LMO particles. acs.orgnih.gov Studies have shown that oxygen-deficient LMO, with formulas such as LiMn₂O₃.₈₈, is prone to the formation of micro-fractures along the (111) crystallographic planes. umich.eduacs.org This mechanical failure contributes to a loss of contact between particles, increased charge-transfer resistance, and ultimately, rapid capacity fading during electrochemical cycling. acs.orgacs.org Indirect evidence for oxygen vacancies can be observed through techniques like cyclic voltammetry, where additional electrochemical reactions appear, and differential scanning calorimetry, which can detect phase changes associated with oxygen deficiency. umich.eduacs.org

Cation Disorder

Cation disorder refers to the misplacement of lithium and manganese ions within the spinel structure. In an ideal spinel, Li⁺ ions occupy tetrahedral 8a sites, and Mn ions occupy octahedral 16d sites. redalyc.org However, a common defect is the "antisite" defect, where a Li⁺ ion occupies a 16d site (Liₘₙ) or a Mn ion occupies an 8a site (Mnₗᵢ). nih.gov First-principles calculations reveal that these intrinsic point defects have low formation energies and can therefore exist in high concentrations. rsc.org

Cation disorder, particularly the interchange between Mn and Ni on octahedral sites in related LMNO systems, is a dominant feature of the defect chemistry, driven by the low formation energy of antisite defects. rsc.orgbham.ac.uk In LiMn₂O₄, the material is prone to lithium over-stoichiometry, where excess lithium occupies manganese sites, and to Mn³⁺/Mn⁴⁺ disorder. rsc.org Interestingly, cation disorder can be intentionally utilized to modify the material's properties. Research has shown that inducing a certain level of Mn disorder between the 16d and 16c octahedral sites can suppress the problematic two-phase transition that occurs at ~3V during deep discharge. scispace.comacs.orgberkeley.edu This can lead to more stable solid-solution behavior, mitigating the large volume changes that typically cause capacity loss. scispace.comacs.org

The table below summarizes key findings related to these defects.

| Defect Type | Formula Example | Formation Conditions | Key Effects on LMO | Citations |

| Oxygen Vacancy | LiMn₂O₃.₈₈ | High temperature, low oxygen partial pressure | Induces Mn³⁺ formation, leads to micro-fractures, increases charge-transfer resistance, causes capacity fade. | acs.org, umich.edu, acs.org |

| Cation Disorder (Antisite) | Li₁₊ₓMn₂₋ₓO₄ | Driven by low formation energy of defects | Can suppress the Jahn-Teller distortion, alters phase transition behavior, can improve cycling stability. | rsc.org, scispace.com, acs.org |

| Mn Antisite (Mnₗᵢ) | N/A | Can form during synthesis | Mn ions occupy tetrahedral 8a sites, potentially affecting Li⁺ diffusion pathways. | nih.gov, wikipedia.org |

| Li Antisite (Liₘₙ) | N/A | Can form during synthesis | Lithium ions occupy octahedral 16d sites, leading to lithium over-stoichiometry. | rsc.org, nih.gov |

The introduction of foreign atoms, or impurities, into the LMO lattice, either intentionally as dopants or unintentionally during synthesis, has a profound effect on its crystalline integrity and electrochemical performance. Doping is a common strategy to stabilize the spinel structure and mitigate issues like manganese dissolution and the Jahn-Teller distortion. mdpi.com

Impurities can be incorporated into the LMO structure in several ways. Cationic dopants often substitute for manganese at the 16d octahedral sites. The choice of dopant is critical, as its ionic radius and charge influence its effect on the lattice. For example, substituting a small amount of manganese with other metal ions like Cobalt (Co), Nickel (Ni), or Aluminum (Al) has been shown to reduce capacity loss during cycling, even at elevated temperatures. researchgate.net The Ni-substituted spinel, in particular, exhibits good capacity retention. researchgate.net Similarly, doping with niobium (Nb⁵⁺) can increase electrical conductivity due to the introduction of an extra electron. mdpi.com

Anionic doping, such as with Fluorine (F⁻), has also been explored. Unlike cation doping which often reduces the amount of electrochemically active Mn³⁺, anion substitution can maintain the initial discharge capacity while improving structural stability. mdpi.com

Even unintentional impurities can alter the material's properties. The presence of calcium (Ca²⁺) as an impurity in the manganese source can affect the resulting LMO. Low levels of calcium can improve the efficiency and cycle retention, while higher concentrations can lead to a severe decrease in initial capacity, although the 50-cycle stability might improve. scispace.com The substitution of Ca²⁺ is believed to enhance the crystal structure by strengthening the metal-oxygen bonds. scispace.com In some synthesis methods, impurity phases such as Mn₂O₃ and Mn₃O₄ can also be present, affecting the purity and performance of the final material. redalyc.org The presence of CO₂ and H₂O during synthesis or storage can also lead to the formation of surface impurities like carbonates, which can degrade performance. acs.org

The table below summarizes the effects of various impurities on the LMO structure.

| Impurity/Dopant | Substitution Site | Effect on Crystalline Integrity and Performance | Citations |

| Aluminum (Al³⁺) | Mn 16d site | Reduces capacity loss; can replace Mn. | researchgate.net, rsc.org |

| Cobalt (Co³⁺) | Mn 16d site | Reduces capacity loss and manganese dissolution. | researchgate.net |

| Nickel (Ni²⁺) | Mn 16d site | Exhibits good capacity retention; increases the operating potential. | researchgate.net, redalyc.org |

| Calcium (Ca²⁺) | Mn 16d site | Low levels improve cycle retention; high levels decrease initial capacity but may improve stability. | scispace.com |

| Magnesium (Mg²⁺) | Mn 16d site | Can improve initial discharge capacity and high-rate performance when co-doped with Fluorine. | mdpi.com |

| Niobium (Nb⁵⁺) | Mn 16d site | Increases electrical conductivity; may form LiNbO₃ impurities that can aid lithium movement. | mdpi.com |

| Fluorine (F⁻) | Oxygen 32e site | Improves stability without significantly reducing the Mn³⁺ content, thus maintaining good discharge capacity. | mdpi.com |

| Mn₂O₃/Mn₃O₄ | Impurity Phase | Can be present from solid-state synthesis, affecting the purity and overall performance of the cathode. | redalyc.org |

Electrochemical Performance and Mechanisms in Lithium Manganese Oxide Systems

Fundamental Electrochemical Reactions in LMO Cathodes

The operation of a lithium manganese oxide cathode is predicated on the reversible insertion and extraction of lithium ions into and from its crystal lattice, a process accompanied by redox reactions involving manganese ions to maintain charge neutrality.

The electrochemical process in a LiMn₂O₄ cathode involves the movement of lithium ions into (intercalation) and out of (deintercalation) the spinel structure. During discharge, lithium ions from the anode are inserted into the LMO cathode, while an equal number of electrons flow through the external circuit. The reverse process occurs during charging.

xLi⁺ + xe⁻ + Mn₂O₄ ↔ LiₓMn₂O₄

In its fully lithiated state, the compound is LiMn₂O₄. During the charging process, lithium ions are extracted from the tetrahedral 8a sites of the spinel structure. This deintercalation process leads to the formation of λ-MnO₂, which is essentially Li₁₋ₓMn₂O₄ where x approaches 1. Conversely, during discharge, lithium ions are re-intercalated back into the structure.

A critical aspect of LMO is the potential for lithium intercalation to occur at two distinct voltage plateaus. The higher voltage plateau, around 4V, corresponds to the extraction of lithium from the tetrahedral sites. If the discharge is continued to a lower voltage, around 3V, further lithium can be inserted into the empty octahedral 16c sites, leading to the formation of Li₂Mn₂O₄. However, this lower voltage operation is often associated with significant structural changes and capacity fade.

To maintain charge neutrality during the intercalation and deintercalation of positively charged lithium ions, the transition metal ions within the cathode material must undergo a change in oxidation state. In this compound, this charge compensation is primarily achieved through the reversible oxidation and reduction of manganese ions.

The average oxidation state of manganese in stoichiometric LiMn₂O₄ is +3.5, indicating the presence of equal amounts of Mn³⁺ and Mn⁴⁺ ions. During the charging process (deintercalation of Li⁺), Mn³⁺ ions are oxidized to Mn⁴⁺. The reaction can be represented as:

LiMn³⁺Mn⁴⁺O₄ → Li₁₋ₓMn³⁺₁₋ₓMn⁴⁺₁₊ₓO₄ + xLi⁺ + xe⁻

Conversely, during discharge (intercalation of Li⁺), Mn⁴⁺ ions are reduced back to Mn³⁺. The Jahn-Teller distortion, a geometric distortion of the Mn³⁺O₆ octahedra, is a known issue in LMO, particularly when the average manganese oxidation state falls below 3.5. This distortion can lead to structural instability and capacity degradation over cycling. koreascience.kr Therefore, it is considered desirable to maintain the average oxidation state of manganese at or above +3.5 during operation to minimize this effect. koreascience.kr

Performance Metrics and Evaluation Methodologies

The viability of this compound as a cathode material is assessed through several key performance metrics, which are determined using standardized electrochemical testing protocols.

Rate capability refers to the ability of a battery to deliver its capacity at various discharge rates, often expressed as C-rates (where 1C corresponds to a full discharge in one hour). LMO is known for its excellent rate capability due to its three-dimensional structure that facilitates rapid lithium-ion diffusion. briarcliffschools.org However, at very high current densities, performance can be limited by factors such as increased polarization and slower reaction kinetics.

The following table presents a compilation of research findings on the rate capability of LMO under different conditions.

| Material | C-Rate | Specific Discharge Capacity (mAh/g) | Source |

| LiMn₂O₄ | 0.1C | 121 | researchgate.net |

| LiMn₂O₄ | 2C | 6 | researchgate.net |

| LiMn₂O₄ | 15C | 107 | researchgate.net |

| LiMn₁․₇₈Ti₀․₂₂O₃․₉₇S₀․₀₃ | 5C | 114 | rsc.org |

| OV-LMO@FOC | 20C | 93.7 | researchgate.net |

Cycling stability, or capacity retention, is a measure of how well a battery maintains its initial capacity over repeated charge-discharge cycles. While LMO has many advantages, it can suffer from capacity fading, especially at elevated temperatures. This degradation is often attributed to factors such as manganese dissolution into the electrolyte and the aforementioned Jahn-Teller distortion. scirp.org

Numerous research efforts have focused on improving the cycling stability of LMO through strategies like surface coatings and doping. The table below summarizes the results of various studies on the cycling stability of LMO and its modified versions.

| Material/Condition | Number of Cycles | Capacity Retention (%) | Temperature | Source |

| Pristine LiMn₂O₄ | 100 | 94.3 | Room Temperature | scirp.org |

| LiCoO₂-coated LiMn₂O₄ | 100 | 94.4 | Room Temperature | scirp.org |

| Pristine LiMn₂O₄ | 100 | 87.5 | 55°C | scirp.org |

| LiCoO₂-coated LiMn₂O₄ | 100 | 93.6 | 55°C | scirp.org |

| LiMn₁․₇₈Ti₀․₂₂O₃․₉₇S₀․₀₃ | 500 | 90.3 | Not Specified | rsc.org |

| LiMn₁․₈Ti₀․₂₂O₄ | 500 | 76.6 | Not Specified | rsc.org |

| Non-substituted LiMn₂O₄ | 500 | 33.9 | Not Specified | rsc.org |

| LMO/LTO cell with LiBHFip electrolyte | 1500 | 91 | Not Specified | chemrxiv.org |

| OV-LMO@FOC | 1200 | 77.6 | Not Specified | researchgate.net |

| OV-LMO@FOC | 1000 (at 5C) | 90.7 | Not Specified | researchgate.net |

The voltage profile of a battery during charge and discharge provides valuable information about its electrochemical behavior. LMO exhibits a characteristic voltage plateau at around 4.1 V versus Li/Li⁺, which is associated with the two-step extraction/insertion of lithium from/into the tetrahedral 8a sites. researchgate.net As mentioned earlier, a second, lower voltage plateau can be observed around 2.9 V if the cell is discharged to a lower cutoff voltage, corresponding to lithium insertion into octahedral 16c sites. mdpi.com

The energy density of a battery is a product of its capacity and voltage. The relatively high operating voltage of LMO contributes positively to its energy density. The theoretical specific capacity of LiMn₂O₄ is 148 mAh/g. chalcogen.ro However, in practical applications, the achievable capacity is often slightly lower. The energy density at the cell level for LMO-based batteries typically ranges from 150 to 220 Wh/kg.

It is important to note that extending the voltage window to access the lower plateau can theoretically double the specific capacity. mdpi.com However, the structural instabilities associated with this deep discharge often lead to rapid capacity fade, making it a challenging approach for practical applications. mdpi.com

Degradation Pathways and Mechanisms in LMO Cathodes

The electrochemical performance of this compound (LMO) cathodes is significantly impacted by several degradation mechanisms that occur during cycling. These pathways contribute to capacity fading and reduced cycle life. Key among these are the Jahn-Teller distortion, dissolution of manganese into the electrolyte, and structural transformations of the cathode material.

A primary factor limiting the long-term stability of spinel LiMn₂O₄ is the Jahn-Teller distortion. This phenomenon is associated with the presence of high-spin Mn³⁺ ions in the crystal lattice, particularly at deep states of discharge. researchgate.net The distortion involves a change in the geometry of the MnO₆ octahedra, which leads to a macroscopic phase transition from a cubic to a tetragonal structure. researchgate.net This transformation is a significant cause of structural instability.

Table 1: Effects of Jahn-Teller Distortion on LMO Cathode Properties

| Property | Effect of Jahn-Teller Distortion | Consequence for Battery Performance |

| Crystal Structure | Phase transition from cubic to tetragonal | Structural instability and degradation |

| Unit Cell Volume | Approximately 16% volume change | Internal stress, particle cracking, loss of active material |

| Electrochemical Stability | Increased capacity fading | Reduced cycling life and performance |

Manganese Dissolution and Electrolyte Interfacial Reactions

The dissolution of manganese from the LMO cathode into the electrolyte is a critical degradation mechanism that severely affects battery performance. This process is closely linked to both the Jahn-Teller distortion and reactions at the cathode-electrolyte interface (CEI). d-nb.infowikipedia.org

Two primary mechanisms are proposed for manganese dissolution:

Disproportionation Reaction : The unstable Mn³⁺ ions, particularly prevalent due to Jahn-Teller distortion, can undergo a disproportionation reaction where two Mn³⁺ ions convert into one Mn²⁺ ion and one Mn⁴⁺ ion (2Mn³⁺ → Mn²⁺ + Mn⁴⁺). d-nb.infofz-juelich.de The resulting Mn²⁺ ions are soluble in the electrolyte.

Acidic Attack : The electrolyte, particularly those containing LiPF₆ salt, can generate acidic species like hydrofluoric acid (HF) through reaction with trace amounts of water. d-nb.infowikipedia.org This acid can directly attack the cathode surface, leading to the corrosion and dissolution of manganese. d-nb.infofz-juelich.de

Table 2: Key Factors in Manganese Dissolution

| Factor | Description | Impact on LMO Cathode |

| Mn³⁺ Concentration | High levels of Mn³⁺ promote the disproportionation reaction. | Increased rate of Mn²⁺ dissolution into the electrolyte. |

| Electrolyte Acidity (HF) | Hydrofluoric acid attacks the cathode surface, causing corrosion. | Direct dissolution of manganese from the crystal lattice. |

| Temperature | Elevated temperatures can accelerate both dissolution mechanisms. | Faster capacity fade and reduced battery lifespan. |

| Anode Deposition | Dissolved Mn²⁺ ions migrate and deposit on the anode. | Disruption of the SEI layer, leading to increased impedance. |

Structural Transformation During Cycling

Beyond the Jahn-Teller induced cubic-to-tetragonal phase transition, LMO cathodes can undergo other structural transformations during electrochemical cycling. These changes can be irreversible and contribute to capacity decay. researchgate.net In-situ X-ray diffraction studies have revealed the evolution of the LMO structure during charge and discharge cycles, showing changes in the lattice parameters. researchgate.net

Influence of Material Characteristics on Electrochemical Response

The electrochemical performance of LMO is intrinsically linked to its physical and chemical characteristics. Properties such as particle size, morphology, and surface modifications play a crucial role in determining the capacity, rate capability, and cycling stability of the cathode.

Modifying the surface of LMO particles is a widely adopted strategy to enhance electrochemical behavior. mdpi.com Applying coatings of materials like metal oxides or fluorides can protect the LMO from direct contact with the electrolyte, thereby reducing side reactions and manganese dissolution. wikipedia.orgmdpi.com For instance, a LaF₃ coating can create large channels that facilitate lithium migration while preventing undesirable reactions between the LMO and the electrolyte. mdpi.com Similarly, surface modifications with high-valence transition metal oxides can improve structural stability and inhibit irreversible manganese dissolution. acs.org

Table 3: Influence of Material Characteristics on LMO Performance

| Material Characteristic | Influence on Electrochemical Performance | Example |

| Particle Size/Morphology | Affects Li-ion diffusion length and electrode-electrolyte contact area. | Nanomaterials can enhance rate capability. |

| Surface Coating | Protects active material from electrolyte, reduces Mn dissolution. | LaF₃, Al₂O₃, TiO₂ coatings. wikipedia.orgmdpi.com |

| Doping | Stabilizes the crystal structure, suppresses Jahn-Teller distortion. | Doping with Al³⁺, Cu²⁺, Ti⁴⁺, Mg²⁺, F⁻. mdpi.com |

| Electrode Composition | Impacts conductivity, loading, and mechanical integrity. | Varies by active material percentage, binder, and conductive carbon. neicorporation.com |

Modification and Doping Strategies for Enhanced Lithium Manganese Oxide Performance

Cationic Substitution in the LMO Spinel Framework

Doping with Transition Metals (e.g., Ni, Co, Al, Cr, Fe, Nb, Ta)

Doping with various transition metals has been extensively researched to enhance the properties of LMO. These dopants can occupy the octahedral sites within the spinel structure, leading to improved structural integrity and electrochemical performance. mdpi.com

Nickel (Ni): Nickel is a common dopant for LMO, often leading to the formation of LiNi0.5Mn1.5O4 (LNMO), a high-voltage spinel cathode material. nih.gov The presence of Ni can increase the operating voltage to around 4.7 V. nih.gov The redox activity in LNMO primarily relies on the Ni2+/Ni4+ couple, which contributes to its high energy density. nih.gov Doping with Ni can also help to suppress the dissolution of manganese into the electrolyte. researchgate.net

Cobalt (Co): Cobalt doping can enhance the electronic conductivity and structural stability of LMO. It has been shown to accelerate Li+ ion insertion and extraction, thereby improving the rate capability of the material. nih.gov

Aluminum (Al): Aluminum is a widely studied dopant due to its low cost and abundance. mdpi.com Al3+ ions can occupy the octahedral sites, forming stronger Al-O bonds compared to Mn-O bonds, which enhances the structural stability of the spinel framework, especially at elevated temperatures. mdpi.comtuni.fi

Chromium (Cr): Doping with Cr3+ has been shown to significantly improve the cycling performance of LMO. nih.gov It can lead to a contraction of the unit cell volume, which enhances structural stability and reduces the content of Mn3+, a key factor in the Jahn-Teller distortion. nih.gov For instance, a Cr-doped LMO sample (LCMO-0.04) retained 93.24% of its initial capacity after 500 cycles, compared to 75.99% for undoped LMO. nih.gov

Iron (Fe): Iron doping has been found to improve the cyclability and reduce the voltage fade of LMO cathodes. nih.gov By partially substituting cobalt with iron, the unfavorable phase transition to lower-voltage structures can be suppressed. nih.gov

Niobium (Nb): Niobium doping can enhance the structural stability and rate performance of LMO. researchgate.netfrontiersin.org Nb and Fluorine co-doping, for example, has been shown to improve the initial coulombic efficiency and facilitate the transfer of lithium ions and electrons. frontiersin.org

Tantalum (Ta): Tantalum doping has been shown to increase the long-term cycling stability of related nickel-rich cathode materials by decreasing interfacial resistance and lowering voltage hysteresis. mdpi.com

| Dopant | Key Research Findings |

| Nickel (Ni) | Increases operating voltage to ~4.7 V; redox activity relies on the Ni2+/Ni4+ couple. nih.gov |

| Cobalt (Co) | Enhances electronic conductivity and structural stability; accelerates Li+ ion kinetics. nih.gov |

| Aluminum (Al) | Forms strong Al-O bonds, improving structural stability, particularly at elevated temperatures. mdpi.com |

| Chromium (Cr) | Improves cycling performance (e.g., 93.24% capacity retention after 500 cycles for LCMO-0.04 vs. 75.99% for LMO). nih.gov |

| Iron (Fe) | Suppresses unfavorable phase transitions and reduces voltage fade. nih.gov |

| Niobium (Nb) | Co-doping with Fluorine enhances initial coulombic efficiency and ion/electron transfer. frontiersin.org |

| Tantalum (Ta) | In related materials, decreases interfacial resistance and lowers voltage hysteresis. mdpi.com |

Doping with Main Group Elements (e.g., Al, Si, Na, Mg, B)

In addition to transition metals, main group elements are also utilized as dopants to modify the properties of LMO. These elements can offer unique benefits in terms of structural stabilization and electrochemical enhancement.

Aluminum (Al): As mentioned previously, aluminum is a highly effective dopant for improving the structural integrity of LMO. mdpi.comgoogle.com

Silicon (Si): Silicon doping has been shown to improve the cycle stability of related cathode materials by enhancing charge transfer kinetics. mdpi.com

Sodium (Na): Sodium doping can reduce the potential well and increase the removal rate of Li+ ions, which can lead to improved electrochemical performance. mdpi.com

Magnesium (Mg): Doping with Mg2+ has been shown to enhance the structural stability of LMO. mdpi.com Co-doping with Mg and Al can increase the interlayer spacing of the transition metal layers, which reduces the barrier for Li+ intercalation and deintercalation. mdpi.com

Boron (B): Boron can be incorporated into the LMO structure to improve its electrochemical performance. google.com

| Dopant | Key Research Findings |

| Aluminum (Al) | Widely used to enhance the structural integrity of the LMO spinel framework. mdpi.com |

| Silicon (Si) | In related materials, improves cycle stability by enhancing charge transfer kinetics. mdpi.com |

| Sodium (Na) | Can reduce the potential well for Li+ removal, potentially improving rate capability. mdpi.com |

| Magnesium (Mg) | Co-doping with Al increases interlayer spacing, reducing the barrier for Li+ movement. mdpi.com |

| Boron (B) | Can be incorporated as a dopant to improve electrochemical properties. google.com |

Impact of Doping on Structural Stability and Redox Potential

Cationic doping has a profound impact on both the structural stability and redox potential of LMO. By introducing dopants with different ionic radii and oxidation states, the crystal lattice parameters can be altered. researchgate.net This can lead to a more stable structure that is less prone to the Jahn-Teller distortion, which is a primary cause of capacity fading in LMO. rsc.org Doping can also influence the average oxidation state of manganese, which in turn affects the redox potential of the cathode. For example, the introduction of higher-valent cations can increase the Mn4+/Mn3+ ratio, which can help to suppress Mn dissolution. tuni.fi

Surface Coating Approaches for LMO Cathodes

Inorganic Oxide Coatings (e.g., Al₂O₃, ZrO₂, TiO₂, CeO₂, WO₃, V₂O₅)

A variety of inorganic oxides have been investigated as coating materials for LMO cathodes, each offering distinct advantages.

Aluminum Oxide (Al₂O₃): Al₂O₃ is one of the most commonly used coating materials. honghechem.com It can effectively mitigate side reactions between the cathode and the electrolyte, especially at high voltages. colorado.edu An Al₂O₃ coating can also help to maintain the structural integrity of the cathode during cycling. arxiv.org

Zirconium Oxide (ZrO₂): ZrO₂ coatings are known to improve the cycling performance and thermal stability of LMO. researchgate.net They can act as HF scavengers in the electrolyte, preventing corrosive attacks on the cathode material. researchgate.net

Titanium Dioxide (TiO₂): TiO₂ coatings can enhance the rate capability and cycling stability of LMO. researchgate.netresearchgate.net The addition of TiO₂ can improve the microstructure of the coating, leading to better corrosion resistance. researchgate.net

Cerium Oxide (CeO₂): CeO₂ coatings have been shown to improve the cyclic stability and rate capability of LMO. mdpi.com The ionic conductivity of CeO₂ and its inertness to electrolyte decomposition contribute to reduced interfacial resistance. mdpi.com

Tungsten Trioxide (WO₃) and Vanadium Pentoxide (V₂O₅): These oxides are also explored as coating materials to enhance the electrochemical performance of LMO cathodes.

| Coating Material | Key Research Findings |

| Aluminum Oxide (Al₂O₃) | Mitigates side reactions at high voltages and maintains structural integrity. arxiv.orgcolorado.edu |

| Zirconium Oxide (ZrO₂) | Improves cycling performance and thermal stability; acts as an HF scavenger. researchgate.net |

| Titanium Dioxide (TiO₂) | Enhances rate capability and cycling stability; improves corrosion resistance. researchgate.netresearchgate.net |

| Cerium Oxide (CeO₂) | Improves cyclic stability and rate capability due to its ionic conductivity and inertness. mdpi.com |

Phosphate and Fluoride Coatings

In addition to oxides, phosphate and fluoride-based coatings have also demonstrated significant improvements in the performance of LMO cathodes.

Phosphate Coatings: Phosphate coatings, such as those derived from lithium phosphate (Li₃PO₄), can effectively suppress the dissolution of manganese and improve the cycling stability of LMO. researchgate.net

Fluoride Coatings: Fluoride coatings, particularly lithium fluoride (LiF), can form a stable artificial cathode-electrolyte interphase (CEI). researchgate.netmdpi.com This LiF layer can resist corrosion from the electrolyte, mitigate irreversible phase transitions, and reduce the dissolution of transition metal ions, leading to suppressed capacity decay, especially at high voltages. researchgate.netmdpi.com

| Coating Type | Key Research Findings |

| Phosphate Coatings | Suppresses manganese dissolution and enhances cycling stability. researchgate.net |

| Fluoride Coatings (e.g., LiF) | Forms a stable artificial CEI, resisting electrolyte corrosion and mitigating phase transitions. researchgate.netmdpi.com |

Carbonaceous Coatings and Conductive Polymers (e.g., Graphene Oxide)

Surface coating with carbon-based materials is a highly effective strategy to enhance the electrochemical performance of Lithium Manganese Oxide (LMO). These coatings address inherent issues such as low electrical conductivity and manganese dissolution into the electrolyte. mdpi.com Carbonaceous materials, including amorphous carbon, carbon nanotubes (CNTs), and graphene-based materials, are popular choices due to their excellent chemical and electrochemical stability, high conductivity, and ability to act as a physical barrier. mdpi.commdpi.com

Graphene and its derivatives, like Graphene Oxide (GO) and reduced Graphene Oxide (rGO), have garnered significant attention due to their unique two-dimensional structure, large surface area, and superior electronic conductivity. mdpi.com When applied to LMO particles, a graphene coating can create an effective conductive network, facilitating rapid electron transfer and improving rate capability. researchgate.net For instance, studies on LiNi₀.₅Mn₁.₅O₄ (LNMO), a high-voltage spinel related to LMO, have shown that rGO sheets can surround the active material particles, decreasing the direct contact between the electrode surface and the electrolyte. researchgate.net This protective layer improves the stability of the electrode/electrolyte interface, especially at high potentials. researchgate.net

Conductive polymers, such as polypyrrole (PPY) and polyaniline, are also utilized as coating materials. These polymers can be applied through in-situ polymerization to form a uniform layer on the LMO surface, which enhances conductivity and helps suppress manganese dissolution. mdpi.com

Table 1: Impact of Carbonaceous Coatings on LMO-based Cathode Performance

| Coating Material | Base Cathode | Key Performance Improvement | Reference |

|---|---|---|---|

| Graphene Wrapping with CeO₂ | LiNi₀.₅Mn₁.₅O₄ | Capacity retention improved to 95.3% after 100 cycles from 84.7% for bare material. | researchgate.net |

| Amorphous Carbon | LiMn₂O₄ | Initial discharge capacity increased to 138.5 mAh·g⁻¹; capacity retention of 97.6% after 100 cycles. | mdpi.com |

Mechanism of Surface Protection and Interfacial Stabilization

The performance degradation of LMO cathodes is often linked to instability at the electrode-electrolyte interface. This includes the dissolution of manganese, particularly in the presence of trace amounts of hydrofluoric acid (HF) in the electrolyte, and oxidative decomposition of the electrolyte at high operating voltages. escholarship.orgacs.org Surface modification strategies, such as coatings and doping, aim to create a stable interface, thereby enhancing the longevity and reliability of the battery.

The primary mechanism of surface protection is the creation of a physical barrier between the LMO active material and the liquid electrolyte. acs.org This barrier mitigates direct contact and suppresses detrimental side reactions. nih.gov Coatings made from metal oxides (e.g., WO₃, La₂O₃), phosphates (e.g., Li₃PO₄), or carbonaceous materials physically shield the LMO surface from attack by HF and prevent the dissolution of Mn²⁺ ions, which is a key factor in capacity fade. acs.orgnih.govbohrium.com For example, a La₂O₃ nanocoating has been shown to effectively suppress side reactions, leading to 93% capacity retention after 50 cycles at an elevated temperature of 55 °C. nih.gov

These protective layers also contribute to the formation of a stable and robust cathode electrolyte interphase (CEI). An ideal CEI should be electronically insulating but ionically conductive, allowing for efficient Li⁺ transport while preventing electrolyte decomposition. researchgate.net Surface coatings can modify the composition and stability of the CEI. For instance, a Li₃PO₄ coating layer is noted for its corrosion resistance and ability to enhance interfacial lithium transport. bohrium.com

Furthermore, surface modifications can stabilize the crystal structure of the LMO at the surface. Doping with certain elements, like Scandium (Sc), can lead to the segregation of dopant ions to the interfaces of the LMO nanoparticles. escholarship.org This segregation energetically stabilizes the surface, reducing its reactivity with the electrolyte. Sc-doped LMO has demonstrated a capacity retention of 97.3% after 50 cycles, compared to 88.3% for undoped LMO, by reducing charge transfer resistance. escholarship.org In some cases, surface treatments can alter the electronic structure of surface ions, leading to higher stability and reduced parasitic reactions. researchgate.net A surface double-coupling strategy, involving an internal spinel-like phase and an external Li₃PO₄ coating, has been shown to block oxygen release and mitigate lattice strain, significantly boosting structural stability. bohrium.com

Composite Material Development with LMO

Integration with High-Capacity Anode Materials

To maximize the energy density of a lithium-ion battery, the cathode material must be paired with a suitable anode. While graphite is the conventional anode, its theoretical specific capacity is limited (372 mAh g⁻¹). mdpi.com Integrating LMO cathodes with high-capacity anode materials is a key strategy for developing next-generation energy storage systems. neicorporation.com

Silicon (Si) is one of the most promising next-generation anode materials due to its exceptionally high theoretical capacity (around 4200 mAh g⁻¹). mdpi.com However, Si anodes suffer from massive volume changes (over 300%) during lithiation and delithiation, which leads to pulverization of the electrode and rapid capacity loss. researchgate.net To overcome this, silicon is often used in composite structures, for example, with carbonaceous materials (silicon-graphite or silicon-carbon composites) or other stable matrices. mdpi.comrsc.org

Other high-capacity anode materials being explored for integration with LMO include metal oxides like MoO₂ and composites of transition metal oxides with graphene or graphite oxide. nih.govresearchgate.net These materials offer higher capacities than graphite, and their development focuses on improving cycling stability to match that of the cathode. nih.gov The successful integration of these advanced anodes requires careful cell balancing and electrolyte optimization to ensure stable and long-lasting performance when paired with an LMO cathode.

Table 2: Comparison of High-Capacity Anode Materials for Potential LMO Integration

| Anode Material | Theoretical Capacity (mAh g⁻¹) | Key Advantages | Key Challenges |

|---|---|---|---|

| Graphite | 372 | Stable, long cycle life, established technology | Low specific capacity |

| Silicon (Si) | ~4200 | Extremely high specific capacity | Large volume expansion, poor cycle life |

| Silicon-Graphite Composite | >500 | Higher capacity than graphite, improved stability over pure Si | Complex manufacturing, binder optimization |

| MoO₂/Graphite Oxide Composite | ~720 | High reversible capacity, good rate capability | Cycling stability needs further improvement |

Hybrid Cathode Architectures

Hybrid cathode architectures involve combining LMO with other cathode materials to create a composite electrode with synergistic properties that surpass those of the individual components. This approach aims to balance trade-offs between capacity, voltage, rate capability, and stability. researchgate.net

Another approach is to create a hybrid cathode by physically mixing LMO or its derivatives with another electrochemically active material, such as graphite. In one novel design, a hybrid cathode combining high-voltage LiNi₀.₅Mn₁.₅O₄ (LNMO) and graphite was investigated. researchgate.net In this system, the LNMO component operates through conventional Li⁺ insertion/de-insertion, while the graphite component stores energy by intercalating anions (PF₆⁻) from the electrolyte at high voltages. This dual-storage mechanism aims to overcome rate limitations that can be caused by electrolyte depletion at the cathode surface during fast charging. researchgate.net

These hybrid designs offer a pathway to engineer cathode materials with tailored properties, potentially leading to batteries with improved performance metrics for demanding applications. anl.gov

Theoretical and Computational Investigations of Lithium Manganese Oxide

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for probing the electronic properties of LiMn2O4 at the atomic level. These studies have been crucial in explaining the material's electrochemical behavior and guiding efforts to enhance its performance.

Electronic Band Structure and Density of States Calculations

DFT calculations have revealed the intricate electronic band structure and density of states (DOS) of LiMn2O4, which are fundamental to understanding its electrical conductivity and electrochemical potential. Early calculations using the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) were found to be insufficient in accurately describing the electronic structure of LiMn2O4 due to the strongly correlated nature of the Mn 3d electrons. These methods often incorrectly predict a metallic behavior instead of the experimentally observed semiconducting nature.

The introduction of a Hubbard U correction (GGA+U) and the use of hybrid functionals have significantly improved the accuracy of these calculations. These approaches better account for the on-site Coulombic repulsion of the localized Mn d-electrons, leading to a more accurate prediction of the band gap and the electronic density of states. diva-portal.org Studies have shown that the electronic structure is characterized by a strong hybridization between the Mn-3d and O-2p orbitals. physicsaccess.commdpi.com The valence band maximum is primarily composed of Mn 3d states, while the conduction band minimum is also dominated by Mn 3d states. researchgate.net

The calculated band gap of LiMn2O4 varies depending on the computational method employed. For instance, a study using the GGA+U method reported a band gap of 0.5 eV. diva-portal.org Another DFT study reported a band gap of 4.3 eV. physicsaccess.com The density of states analysis indicates that both Mn³⁺ and Mn⁴⁺ ions coexist in the spinel structure, with the Mn³⁺ ions playing a crucial role in the electronic conduction. physicsaccess.com The states near the Fermi level are predominantly of Mn 3d character, confirming their central role in the redox processes during battery operation. researchgate.netresearchgate.net

| DFT Method | Calculated Band Gap (eV) | Reference |

|---|---|---|

| GGA+U | 0.5 | diva-portal.org |

| PBE-GGA | 4.3 | physicsaccess.com |

Prediction of Li Ion Diffusion Pathways and Activation Barriers

DFT calculations have been instrumental in mapping the diffusion pathways of lithium ions within the LiMn2O4 spinel lattice and quantifying the associated energy barriers. The predominant diffusion mechanism involves Li ions hopping from one tetrahedral (8a) site to an adjacent vacant tetrahedral site via an intermediate octahedral (16c) site. researchgate.net This 8a-16c-8a pathway constitutes a three-dimensional network for Li-ion transport.

The activation energy for this diffusion process is a critical parameter that governs the rate capability of the material. DFT calculations have provided valuable estimates for this energy barrier. For instance, a study employing DFT reported a migration energy of about 0.746 eV for Li-ion migration in pristine LiMn2O4. electrochemsci.org Another study highlighted that cation antisite defects can lead to a decrease in the Li diffusion barrier, while oxygen vacancies can cause an increase. acs.org The presence of different valence states of Mn ions and their arrangement around the lithium diffusion path can also significantly influence the activation barrier. acs.org

| Computational Method | Activation Energy (eV) | Reference |

|---|---|---|

| DFT | ~0.746 | electrochemsci.org |

| DFT (with cation antisites) | Reduced | acs.org |

| DFT (with oxygen vacancy) | Increased | acs.org |

Molecular Dynamics (MD) Simulations of Ion Transport

Molecular Dynamics (MD) simulations provide a powerful avenue to investigate the dynamic processes of ion transport in LiMn2O4 over longer timescales than are accessible with DFT. By simulating the motion of individual atoms based on interatomic potentials, MD can reveal detailed information about diffusion mechanisms, ionic conductivity, and the influence of temperature and composition on ion mobility.

Simulating Lithium Ion Dynamics within the Spinel Lattice

MD simulations have been extensively used to model the diffusion of lithium ions through the spinel structure of LiMn2O4. These simulations have confirmed the three-dimensional nature of Li-ion diffusion and have provided quantitative estimates of the diffusion coefficient. The results often show that the Li-ion diffusion coefficient is highly dependent on the state of charge (SOC), with higher diffusion coefficients observed at lower lithium concentrations due to the greater availability of vacant sites. researchgate.netrsc.org

The activation energy for Li-ion self-diffusion has also been calculated from MD simulations. One study reported an activation energy of approximately 97 kJ/mol (about 1.0 eV) for the undoped material. randallcygan.comcambridge.org MD simulations have also been employed to study the effect of doping on Li-ion transport, revealing that certain dopants can either enhance or impede diffusion depending on their size, charge, and site occupancy. randallcygan.com

| Simulation Conditions | Diffusion Coefficient (cm²/s) | Reference |

|---|---|---|

| Varying State of Charge (SOC) | Higher at low SOC | researchgate.netrsc.org |

| Undoped material | Order of 10⁻⁸ to 10⁻⁷ (at high temperatures) | randallcygan.com |

Interfacial Phenomena Modeling

Computational modeling has begun to shed light on the complex interfacial phenomena that occur at the boundary between the LiMn2O4 electrode and the electrolyte. The formation of a solid-electrolyte interphase (SEI) is a critical aspect that governs the long-term stability and performance of the battery. While still a challenging area for computational modeling, studies have started to investigate the initial stages of SEI formation and the dissolution of manganese from the cathode surface.

Ab initio molecular dynamics simulations have been used to study the migration of Mn ions to the surface of LiMn2O4 and their subsequent dissolution into the electrolyte. arxiv.org These simulations suggest a complex dissolution mechanism that involves not only the disproportionation of Mn³⁺ but also the role of surface defects and reactions with electrolyte decomposition products. arxiv.org Understanding these interfacial reactions at a molecular level is crucial for designing strategies to mitigate capacity fading, such as the development of protective surface coatings or electrolyte additives. The construction of an artificial SEI layer has been shown to suppress Mn dissolution and the Jahn-Teller effect, leading to improved electrochemical performance. nih.gov

First-Principles Calculations of Phase Stability and Transformations